molecular formula C19H29N7O22P4 B12698174 Adenosine triphosphate uridine monophosphate CAS No. 61070-25-5

Adenosine triphosphate uridine monophosphate

Cat. No.: B12698174
CAS No.: 61070-25-5
M. Wt: 831.4 g/mol
InChI Key: UNYRXUHVPHCQHZ-ZLOOHWKQSA-N
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Description

Adenosine triphosphate uridine monophosphate (CAS#: 90569-54-3) is a biochemical compound with a molecular formula of C28H39N10O28P5 and a molecular weight of 1118.528 g/mol . It is structurally characterized by the combination of adenosine triphosphate (ATP) and uridine monophosphate (UMP), two fundamental nucleotides critical to cellular function. As a supplier, we provide this compound in high purity to support advanced in-vitro research. Nucleotides like ATP and UMP are the essential building blocks of nucleic acids RNA and DNA . Beyond this primary role, ATP is universally recognized as the primary energy currency of the cell, fueling a vast array of biochemical reactions and cellular processes . UMP, a pyrimidine nucleotide, serves as a central precursor in the de novo synthesis of all pyrimidine nucleotides, including cytidine triphosphate (CTP), which are required for the continued synthesis of RNA and DNA . Researchers may investigate this compound for its potential role in studies of nucleotide interconversion pathways, salvage pathways, and the complex regulation of purine and pyrimidine synthesis . The interplay between ATP (a purine) and UMP (a pyrimidine) is of particular interest, as the synthesis of these two classes of nucleotides is tightly cross-regulated; for example, ATP activates a key step in pyrimidine synthesis, while CTP (derived from UMP) acts as an inhibitor of its own synthesis . This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle the product with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

61070-25-5

Molecular Formula

C19H29N7O22P4

Molecular Weight

831.4 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C10H16N5O13P3.C9H13N2O9P/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);1-2,4,6-8,13-14H,3H2,(H,10,12,15)(H2,16,17,18)/t4-,6-,7-,10-;4-,6-,7-,8-/m11/s1

InChI Key

UNYRXUHVPHCQHZ-ZLOOHWKQSA-N

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O.C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)O)O)O.C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N

Origin of Product

United States

Preparation Methods

Preparation of High Permeability Yeast

  • Yeast Type: Commonly used yeast strains include Saccharomyces cerevisiae (brewing yeast, bread yeast, distillery yeast).
  • Permeabilization Process: Wet yeast with approximately 50% water content is subjected to low-temperature treatment at around -40°C for about 72 to 96 hours. This process increases cell permeability without destroying cell walls or membranes, preserving enzymatic activity inside the cells.
  • Advantages: This method maintains cell integrity, reduces loss of macromolecules, and simplifies downstream processing such as centrifugation and separation, making it suitable for large-scale production.

Bioconversion Reaction Conditions

  • Reaction Mixture: Contains glucose, phosphate buffer saline (pH 7.5), magnesium sulfate (10 mmol/L), and nucleotide precursors such as uridylic acid (UMP) or adenosine.
  • Yeast Consumption: Typically 3% to 60% (weight of wet yeast/weight of reaction solution), with optimal ranges around 10%-30%, often 15%.
  • Temperature: Approximately 30°C.
  • Reaction Time: Between 1 to 10 hours, commonly 2 hours for optimal yield.
  • Outcome: Conversion of uridylic acid to uridine triphosphate (UTP) or adenosine to adenosine triphosphate (ATP) with high efficiency.

Performance Data

Freezing Time (h) ATP Concentration (mmol/L)
12 10.6
24 19.3
48 22.7
72 26.1
96 28.4
120 27.5
240 27.4
480 27.1

Table 1: Effect of yeast freezing time on ATP synthesis efficiency (data adapted from CN103540537A)

  • Maximum ATP yield is observed after approximately 96 hours of freezing treatment.
  • Similar conditions apply for UTP synthesis with transformation efficiencies reaching over 90%.

Reaction Example for UTP Synthesis

  • Yeast treated at -40°C for 96 hours.
  • Reaction mixture: 50 mmol/L uridylic acid, 150 mmol/L glucose, 10 mmol/L MgSO4, 250 mmol/L phosphate buffer (pH 7.5).
  • Yeast addition: 15% (wet weight).
  • Reaction at 30°C for 2 hours.
  • Result: UTP concentration of 46.1 mmol/L with 92.2% transformation efficiency, compared to 0.22 mmol/L (0.44%) without permeabilized yeast.

Reaction Example for ATP Synthesis

  • Similar yeast preparation and reaction conditions.
  • Adenosine concentration: 30 mmol/L.
  • Yeast consumption: 15%.
  • Reaction time: 2 hours.
  • High yield of ATP achieved.

Enzymatic and Chemical Synthesis Methods

While the yeast bioconversion method is industrially favored, enzymatic synthesis using purified enzymes such as kinases (adenylate kinase, nucleoside diphosphate kinase) is also employed in research and small-scale production.

  • Enzymatic Phosphorylation: Sequential phosphorylation of nucleoside monophosphates to diphosphates and triphosphates using ATP as phosphate donor.
  • Coupling Reactions: Formation of nucleotide conjugates like adenosine triphosphate uridine monophosphate may involve enzymatic ligation or chemical coupling of ATP and UMP moieties.
  • Chemical Synthesis: Involves phosphorylation of nucleosides using chemical reagents, but is less common due to complexity, low yield, and cost.

Summary Table of Preparation Parameters

Parameter Yeast Bioconversion Method Enzymatic Synthesis Chemical Synthesis
Starting Material Wet yeast, uridylic acid, adenosine Purified enzymes, nucleoside monophosphates Nucleosides, chemical phosphorylating agents
Yeast Treatment -40°C, 72-96 h for permeabilization Not applicable Not applicable
Reaction Temperature ~30°C 25-37°C (enzyme dependent) Variable, often harsh conditions
Reaction Time 1-10 hours (commonly 2 h) Minutes to hours Hours to days
Yield High (up to 92% transformation efficiency) Moderate to high Variable, often lower
Scalability High, suitable for industrial production Moderate, enzyme cost limits scale Low, due to complexity and cost
Purification Complexity Moderate, facilitated by intact yeast cells High, requires enzyme purification High, chemical byproducts present

Research Findings and Industrial Implications

  • The permeabilized yeast method significantly improves nucleotide triphosphate synthesis efficiency by enhancing substrate permeability while preserving enzymatic activity inside cells.
  • This method reduces the need for expensive cofactors and complex immobilization techniques.
  • The process is environmentally friendly and cost-effective, suitable for large-scale production of nucleotide triphosphates and their derivatives.
  • The high transformation efficiency and simplified downstream processing make this approach preferable for preparing compounds like this compound.

Chemical Reactions Analysis

Types of Reactions: Adenosine triphosphate uridine monophosphate undergoes various chemical reactions, including phosphorylation, dephosphorylation, and hydrolysis. These reactions are essential for its role in energy transfer and nucleic acid synthesis.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include phosphate donors such as adenosine triphosphate, magnesium ions, and buffer solutions. The reactions typically occur under mild conditions, such as physiological pH and temperature .

Major Products Formed: The major products formed from the reactions of this compound include nucleoside diphosphates and monophosphates. These products are crucial intermediates in various metabolic pathways .

Scientific Research Applications

Role in Membrane Phosphatide Synthesis

Research indicates that uridine-5'-monophosphate (UMP) enhances the synthesis of membrane phosphatides in the brain, which are crucial for neuronal health and function. A study involving adult gerbils demonstrated that oral administration of UMP significantly increased levels of cytidine diphosphate-choline (CDP-choline) and other phosphatides in the brain, suggesting its potential as a dietary supplement for enhancing cognitive functions .

Effects on Acetylcholine Levels

In aged rats, dietary supplementation with UMP has been shown to elevate acetylcholine levels in the striatum, which is essential for memory and learning processes. The study revealed that UMP supplementation led to a significant increase in both baseline acetylcholine levels and those stimulated by atropine, indicating its role in cholinergic neurotransmission enhancement .

Influence on Dopamine Release

Another investigation found that UMP supplementation increased potassium-evoked dopamine release and promoted neurite outgrowth in aged rats. This suggests that UMP may play a role in neuroprotection and regeneration, potentially benefiting conditions such as Parkinson's disease .

Protective Effects Against Myocardial Ischemia

ATP-UMP has demonstrated protective effects during myocardial ischemia. In studies involving isolated rat hearts subjected to ischemic conditions, UMP administration resulted in improved contractility and coronary flow, alongside reduced arrhythmias. These findings indicate its potential use in cardioprotective therapies .

Antiarrhythmic Properties

Research has shown that UMP exhibits antiarrhythmic effects during acute myocardial ischemia by stabilizing energy metabolism within cardiac tissues. This effect was linked to a reduction in lactate accumulation and restoration of glycogen stores, highlighting its therapeutic potential in managing cardiac conditions .

Modulation of Immune Responses

Emerging studies suggest that UMP can modulate immune responses, particularly in newborn calves. Dietary UMP supplementation led to enhanced immune function, indicating its potential as an immunomodulatory agent in veterinary medicine .

Purification Techniques for UMP

Innovative methodologies have been developed for the purification of UMP from enzymatic hydrolysates of RNA using adsorption technology with hyper-cross-linked resins. This environmentally friendly approach enhances the recovery efficiency of UMP while minimizing costs associated with traditional ion exchange methods .

Summary of Findings

The applications of adenosine triphosphate uridine monophosphate span various fields, showcasing its significance in enhancing cognitive functions, cardiovascular health, and immune responses.

Application AreaKey FindingsReferences
NeuropharmacologyIncreases CDP-choline synthesis; elevates acetylcholine levels; promotes dopamine release
Cardiovascular HealthImproves contractility; reduces arrhythmias; stabilizes energy metabolism during ischemia
Immunological ResponsesEnhances immune function in newborn calves
Methodological AdvancesEnvironmentally friendly purification techniques for UMP

Mechanism of Action

The mechanism of action of adenosine triphosphate uridine monophosphate involves its role as an energy carrier and a precursor for nucleic acid synthesis. Adenosine triphosphate provides the energy required for various cellular processes, while uridine monophosphate is involved in the synthesis of RNA. The compound interacts with various enzymes and molecular targets, including kinases and polymerases, to exert its effects .

Comparison with Similar Compounds

Structural and Functional Differences

Feature ATP (Adenosine Triphosphate) UMP (Uridine Monophosphate) Similar Compounds (e.g., GTP, CTP)
Chemical Class Purine nucleotide Pyrimidine nucleotide GTP (purine), CTP (pyrimidine)
Phosphate Groups 3 1 3 (GTP, CTP), 1 (GMP, CMP)
Primary Role Energy transfer, coenzyme RNA synthesis, taste modulation GTP (signaling), CTP (lipid synthesis)
Metabolic Pathway Oxidative phosphorylation, glycolysis De novo synthesis, salvage pathways Similar salvage/de novo pathways

Metabolic and Cellular Roles

  • ATP :
    • Degraded to ADP and AMP during energy release, with IMP as a key intermediate in purine metabolism .
    • Maintains high intracellular concentrations (e.g., 3–10 mM in muscle) but decreases postmortem due to enzymatic breakdown .
  • UMP :
    • Found in lower concentrations (often undetectable in postmortem muscle ) but critical in RNA biosynthesis.
    • Contributes to umami taste in foods like Chinese water chestnuts when present in free form .
  • GTP/CTP :
    • GTP supports protein synthesis and signaling; CTP is essential for phospholipid biosynthesis .

Enzymatic Pathways and Salvage Mechanisms

  • ATP Regeneration: Kinases like ADK (adenosine kinase) phosphorylate AMP/ADP to ATP . Requires high-energy substrates like phosphoenolpyruvate .
  • UMP Synthesis :
    • UCK (uridine-cytidine kinase) phosphorylates uridine to UMP, which is further converted to UTP for RNA synthesis .
    • Salvage pathways dominate in rapidly dividing cells .

Quantitative Dynamics in Cells

  • ATP/ADP/AMP Ratios :
    • ATP levels are tightly regulated; the ATP/(AMP+ADP) ratio reflects cellular energy status. This ratio decreases under stress (e.g., hypoxia) .
  • UMP/UTP/UDP Ratios :
    • UTP is more abundant than UMP in active cells, but UMP accumulates in nutrient-poor conditions or during RNA degradation .

Key Research Findings

Postmortem Muscle Metabolism :

  • ATP levels decline rapidly in postmortem muscle, while UMP remains undetectable, highlighting differential stability in nucleotides .

Taste Modulation :

  • UMP enhances umami taste synergistically with glutamate, unlike ATP derivatives such as IMP .

Enzyme-Specific Interactions :

  • ATP is a substrate for kinases like ADK, whereas UMP is processed by UCK1/2, reflecting substrate specificity in nucleotide metabolism .

Disease Implications :

  • Mutations in salvage pathway enzymes (e.g., UCK2) disrupt pyrimidine homeostasis, leading to metabolic disorders .

Biological Activity

Adenosine triphosphate uridine monophosphate (ATP-UMP) is a compound that plays a significant role in various biological processes, particularly in cellular metabolism and signaling pathways. This article delves into its biological activity, highlighting key research findings, case studies, and data tables that illustrate its effects.

Overview of ATP-UMP

ATP-UMP is formed through the phosphorylation of uridine monophosphate (UMP) using adenosine triphosphate (ATP) as a phosphate donor. This reaction is catalyzed by specific enzymes and is crucial for nucleic acid synthesis and energy metabolism. The biological significance of ATP-UMP lies in its involvement in cellular energy transfer and metabolic regulation.

Biological Functions

1. Nucleotide Synthesis
ATP-UMP is integral to the synthesis of nucleotides, which are the building blocks of RNA and DNA. UMP can be converted into uridine diphosphate (UDP) and subsequently into uridine triphosphate (UTP), crucial for nucleotide metabolism. This pathway is essential for cellular replication and repair processes.

2. Energy Metabolism
As a product of ATP hydrolysis, ATP-UMP participates in energy metabolism. The availability of UMP can influence ATP levels within cells, thus affecting overall energy homeostasis. Studies indicate that uridine supplementation can enhance ATP levels in various tissues, including the brain and heart, especially under conditions of ischemia or metabolic stress .

Case Studies

Case Study 1: Cardioprotective Effects
A study demonstrated that uridine administration significantly reduced myocardial injury in rat models subjected to acute ischemia. The treatment led to an increase in UMP and UDP levels in myocardial tissues, suggesting a protective mechanism against oxidative stress and energy depletion during ischemic events .

Case Study 2: Metabolic Regulation in Cancer
Research has shown that pancreatic cancer cells utilize uridine-derived ribose as a metabolic fuel when glucose is restricted. The expression of uridine phosphorylase (UPP1), which catalyzes the conversion of uridine to ribose-1-phosphate, correlates with the metabolic activity of pancreatic ductal adenocarcinoma (PDA) cells . This indicates that ATP-UMP may play a role in supporting tumor growth under nutrient-limited conditions.

Table 1: Physiological Roles of Genes Related to UMP Metabolism

Gene NamePhysiological Role
SLC29A1Uridine transport
UPPUridine degradation
DHODHDe novo synthesis of uridine
FASNFatty acid synthesis
G6PCGlucose metabolism
GSK3BGlycogen synthesis

This table summarizes key genes involved in the metabolism of UMP and their physiological roles, highlighting the interconnectedness of nucleotide metabolism with broader metabolic pathways.

1. O-GlcNAcylation
Uridine influences protein function through O-GlcNAc modification, a post-translational modification that alters protein activity and stability. Increased levels of UDP-GlcNAc, derived from UMP, enhance O-GlcNAcylation, impacting various signaling pathways critical for cellular responses to stress .

2. Anti-inflammatory Effects
Studies suggest that uridine can reduce inflammation by inhibiting specific signaling pathways such as MAPK and NF-kB. This property may be beneficial in managing chronic inflammatory conditions .

Q & A

Basic Research Questions

Q. How can ATP and UMP be quantitatively analyzed in cellular or tissue samples?

  • Methodological Answer : ATP and UMP concentrations can be measured using liquid chromatography-mass spectrometry (LC-MS/MS) or capillary electrophoresis-time-of-flight mass spectrometry (CE-TOFMS). For example, CE-TOFMS enables simultaneous quantification of nucleotides like ATP, UMP, and their derivatives in tissue homogenates, as demonstrated in metabolomic studies of esophageal cancer . Calibration curves with internal standards (e.g., stable isotope-labeled nucleotides) are critical for accuracy.

Q. What experimental approaches are used to study ATP-driven enzymatic synthesis of UMP?

  • Methodological Answer : UMP synthesis can be investigated using uridine kinase, which catalyzes the phosphorylation of uridine to UMP in the presence of ATP. Experimental setups typically include purified enzymes, ATP as a phosphate donor, and monitoring reaction kinetics via HPLC or spectrophotometric assays (e.g., ADP production coupled to NADH oxidation) . Buffer conditions (pH, Mg²⁺ concentration) must be optimized to mimic physiological environments.

Q. How do ATP and UMP contribute to RNA biosynthesis?

  • Methodological Answer : ATP and UMP serve as precursors for RNA synthesis. ATP is incorporated directly into RNA as a triphosphate, while UMP is derived from uridine phosphorylation. Radiolabeled tracers (e.g., ³²P-ATP or ¹⁴C-uridine) can track their incorporation into RNA in cell cultures, followed by autoradiography or scintillation counting .

Advanced Research Questions

Q. How can researchers resolve contradictions in ATP’s dual role in oxidative stress (pro-oxidant vs. antioxidant)?

  • Methodological Answer : Conflicting results may arise from tissue-specific responses or assay limitations. For example, ATP’s pro-oxidant effects (e.g., lipid peroxidation via TBARS assay ) versus its role in antioxidant synthesis (e.g., glutathione regeneration) require parallel measurement of reactive oxygen species (ROS), superoxide dismutase (SOD), and catalase activities in the same model system . Context-specific factors like ATP concentration and exposure duration should be standardized.

Q. What strategies are used to study the spatial distribution of ATP and UMP in tissues?

  • Methodological Answer : Matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) imaging allows spatial mapping of ATP, UMP, and related metabolites in tissue sections. For instance, MALDI-MS combined with LC-MS has been applied to visualize metabolic dynamics in rat stroke models, revealing ATP depletion and UMP accumulation in ischemic regions . Cryo-sectioning and matrix selection (e.g., α-cyano-4-hydroxycinnamic acid) are critical for preserving metabolite integrity.

Q. How do ATP and UMP interplay in purinergic signaling pathways, particularly in immune regulation?

  • Methodological Answer : ATP is hydrolyzed extracellularly by ectonucleotidases (e.g., CD39/NTPDase1) to ADP, AMP, and adenosine, while UMP metabolism intersects with uridine-mediated signaling. In cancer models, CD73 converts AMP to adenosine, suppressing immune responses. Dual inhibition of CD39 and CD73, coupled with ATP/UTP level monitoring via luciferase assays or HPLC, can dissect their roles in tumor microenvironments .

Q. What are the challenges in modeling ATP-UMP dynamics in coupled metabolic reactions?

  • Methodological Answer : Kinetic modeling requires precise measurement of enzyme activities (e.g., nucleoside diphosphate kinases) and substrate concentrations. Isotopic labeling (e.g., ¹³C-glucose) can trace ATP-UMP flux in pathways like glycogen synthesis, where UTP is regenerated from UMP via ATP-dependent kinases . Computational tools like COPASI or SBML integrate time-course data to predict network behavior.

Data Analysis and Interpretation

Q. How can metabolomic data on ATP/UMP ratios be normalized across studies?

  • Methodological Answer : Normalization to internal controls (e.g., protein content, total nucleotide pool) or housekeeping metabolites (e.g., NAD+/NADH) reduces variability. In cancer studies, ATP/UMP ratios are often correlated with clinical parameters (e.g., tumor stage) using multivariate analysis (PCA or PLS-DA) to identify biomarker potential .

Q. What statistical methods address variability in nucleotide quantification across biological replicates?

  • Methodological Answer : Non-parametric tests (e.g., Mann-Whitney U) are suitable for small sample sizes with non-normal distributions. For longitudinal studies, mixed-effects models account for intra-subject variability. Outlier detection (e.g., Grubbs’ test) ensures data robustness, especially in low-abundance metabolites like UMP .

Technical Notes

  • Key References : Enzymatic synthesis , metabolomics , signaling pathways , and analytical methods are supported by peer-reviewed studies.
  • Excluded Sources : Commercial databases (e.g., Aladdin ) and non-academic platforms (e.g., Bio Supplements ) were omitted per reliability criteria.

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